E3 Ligase Ligand-linker Conjugate 106

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

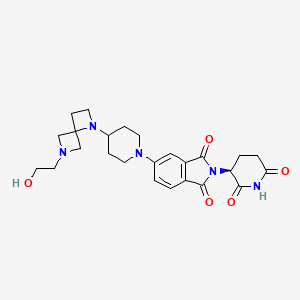

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H31N5O5 |

|---|---|

Molecular Weight |

481.5 g/mol |

IUPAC Name |

2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[6-(2-hydroxyethyl)-1,6-diazaspiro[3.3]heptan-1-yl]piperidin-1-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C25H31N5O5/c31-12-11-27-14-25(15-27)7-10-29(25)16-5-8-28(9-6-16)17-1-2-18-19(13-17)24(35)30(23(18)34)20-3-4-21(32)26-22(20)33/h1-2,13,16,20,31H,3-12,14-15H2,(H,26,32,33)/t20-/m0/s1 |

InChI Key |

IWKWJZJQIWYRAA-FQEVSTJZSA-N |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N5CCC56CN(C6)CCO |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N5CCC56CN(C6)CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 106 (EN106)

A Covalent Recruiter for the FEM1B E3 Ligase in Targeted Protein Degradation

This technical guide provides a comprehensive overview of the E3 ligase ligand-linker conjugate EN106, a pivotal tool in the field of targeted protein degradation (TPD). Designed for researchers, scientists, and drug development professionals, this document details the core characteristics of EN106, its mechanism of action, and its application in the creation of Proteolysis Targeting Chimeras (PROTACs).

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, utilizing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A key component of this strategy is the development of ligands that can recruit specific E3 ubiquitin ligases to a protein of interest. While the TPD field has been dominated by recruiters for a small number of E3 ligases, the discovery of novel recruiters is essential to expand the scope and selectivity of this technology.

EN106 is a first-in-class covalent ligand that targets FEM1B, an E3 ligase involved in the cellular response to reductive stress.[1][2][3][4][5] This guide will delve into the technical details of EN106 and its utility in developing FEM1B-based PROTACs.

Core Compound Profile: EN106

EN106 is a cysteine-reactive covalent ligand that specifically targets the FEM1B E3 ligase.[1][2][3] Its chloroacetamide warhead forms a covalent bond with a key cysteine residue in FEM1B, enabling its function as an E3 ligase recruiter for PROTACs.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with EN106 and a derived PROTAC, NJH-01-106, which links EN106 to the BET bromodomain inhibitor JQ1.

| Compound | Parameter | Value | Target/System | Reference |

| EN106 | IC50 | 2.2 µM | Inhibition of FEM1B-FNIP1 interaction | [1][2] |

| NJH-01-106 | IC50 | 1.5 µM | Inhibition of FEM1B-FNIP1 interaction | [2] |

| NJH-01-106 | DC50 | 0.25 µM (250 nM) | BRD4 degradation in HEK293T cells | [2] |

| NJH-01-106 | Dmax | ~94% | BRD4 degradation in HEK293T cells | [2] |

Mechanism of Action

The FEM1B-FNIP1 Signaling Pathway

FEM1B is a component of the CUL2-RING E3 ubiquitin ligase complex and plays a critical role in the cellular response to reductive stress.[1][6] Under conditions of low reactive oxygen species (ROS), FEM1B recognizes reduced cysteine residues on its substrate, Folliculin Interacting Protein 1 (FNIP1).[6] This recognition leads to the ubiquitination and subsequent proteasomal degradation of FNIP1, which in turn restores mitochondrial activity and redox homeostasis.[6]

dot

Caption: FEM1B-FNIP1 pathway and its inhibition by EN106.

PROTAC-mediated Degradation

When conjugated to a target-binding ligand, such as JQ1, EN106 acts as a recruiter for the FEM1B E3 ligase. The resulting PROTAC, NJH-01-106, forms a ternary complex between the target protein (BRD4) and FEM1B. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.

dot

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following are summaries of key experimental protocols adapted from the primary literature. For full details, refer to Henning et al., J. Am. Chem. Soc. 2022.

Synthesis of EN106

The synthesis of EN106 involves a multi-step process starting from commercially available materials. The key steps include the formation of a benzodioxan scaffold, followed by functionalization to introduce the chloroacetamide warhead.

-

Step 1: Boc Protection: The starting benzoxazine (B1645224) is Boc-protected.

-

Step 2: Nitro Reduction: The nitro group is reduced to an aniline (B41778).

-

Step 3: Alkylation: The aniline is alkylated with acrylonitrile.

-

Step 4: Acylation: The resulting compound is acylated to install the chloroacetamide.

Note: This is a simplified representation. The detailed synthetic scheme and characterization data can be found in the supplementary information of the primary publication.

Fluorescence Polarization Assay for FEM1B-FNIP1 Inhibition

This assay is used to measure the ability of a compound to disrupt the interaction between FEM1B and a fluorescently labeled FNIP1 peptide.

-

Reagents: Recombinant FEM1B protein, TAMRA-conjugated FNIP1 peptide, assay buffer.

-

Procedure:

-

A solution of recombinant FEM1B is incubated with varying concentrations of the test compound (e.g., EN106).

-

The TAMRA-labeled FNIP1 peptide is added to the solution.

-

The fluorescence polarization is measured after incubation.

-

A decrease in fluorescence polarization indicates inhibition of the protein-protein interaction.

-

IC50 values are calculated from the dose-response curve.

-

Cellular BRD4 Degradation Assay (Western Blot)

This assay quantifies the degradation of a target protein in cells upon treatment with a PROTAC.

dot

Caption: Experimental workflow for Western blot-based degradation assay.

-

Procedure:

-

HEK293T cells are seeded in multi-well plates.

-

Cells are treated with a dilution series of the PROTAC (e.g., NJH-01-106) for a specified time (e.g., 8 hours). Control wells include vehicle (DMSO) and proteasome inhibitors.

-

Cells are harvested and lysed.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the target protein (BRD4) and a loading control (e.g., GAPDH).

-

The membrane is washed and incubated with a corresponding secondary antibody.

-

Bands are visualized using a chemiluminescence imager, and band intensities are quantified.

-

The level of protein degradation is calculated relative to the vehicle control, and DC50 values are determined.

-

Significance and Future Directions

The discovery of EN106 significantly expands the toolkit for targeted protein degradation by providing a covalent recruiter for a novel E3 ligase, FEM1B.[1][2][4][5] This opens up new avenues for developing PROTACs with potentially different substrate scopes and tissue expression profiles compared to those based on more commonly used E3 ligases like CRBN and VHL.

Future research will likely focus on:

-

Medicinal chemistry optimization: Improving the potency and selectivity of EN106 to enhance the efficacy of resulting PROTACs.

-

Exploring new targets: Conjugating EN106 to ligands for other disease-relevant proteins to assess the broader applicability of FEM1B-mediated degradation.

-

Investigating tissue-specific effects: Leveraging the specific expression pattern of FEM1B for targeted therapies.

-

Understanding the interplay with redox biology: Exploring how the reductive stress-sensing nature of FEM1B can be exploited for therapeutic benefit.

References

E3 Ligase Ligand-Linker Conjugate 106: A Technical Guide to its Role in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and degrading previously "undruggable" proteins.[1][2][3] A critical component of these heterobifunctional molecules is the E3 ligase ligand-linker conjugate, which recruits a specific E3 ubiquitin ligase to the protein of interest, thereby hijacking the cell's natural protein disposal machinery.[2][4][5] This technical guide provides an in-depth examination of a representative E3 Ligase Ligand-linker Conjugate, herein referred to as "Conjugate 106," a exemplar based on a von Hippel-Lindau (VHL) E3 ligase ligand. We will explore its central role in the formation of the ternary complex, the subsequent ubiquitination and degradation of the target protein, and the methodologies used to characterize its activity. This document is intended to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction to PROTAC Technology and the Ubiquitin-Proteasome System

PROTACs are bifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4][5] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the formation of a ternary complex (POI-PROTAC-E3 ligase).[5][6] This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7][8]

The ubiquitin-proteasome system (UPS) is a fundamental cellular process responsible for the degradation of most intracellular proteins, playing a crucial role in regulating a wide array of cellular functions, including cell cycle progression, signal transduction, and quality control of protein folding.[7][9][10] The specificity of the UPS is primarily determined by the large family of over 600 E3 ubiquitin ligases, each responsible for recognizing specific substrate proteins.[1][4] PROTAC technology leverages this specificity by using small molecule ligands to direct a chosen E3 ligase to a desired POI.[1][11]

Among the most widely used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][12][] The availability of well-characterized, high-affinity small molecule ligands for these E3 ligases has been a key driver in the rapid advancement of the PROTAC field.[1][3]

E3 Ligase Ligand-Linker Conjugate 106: An Exemplar VHL-Based Conjugate

For the purposes of this technical guide, "this compound" will be represented by a well-characterized VHL ligand conjugated to a flexible polyethylene (B3416737) glycol (PEG) linker, a common motif in PROTAC design.[14][15] VHL is the substrate recognition component of the Cullin 2 RING E3 ligase complex (CRL2^VHL^).[11][16] Small molecule VHL ligands are derivatives of the natural substrate, hypoxia-inducible factor-1α (HIF-1α).[14]

The linker component of Conjugate 106 plays a critical role in the stability and cooperativity of the ternary complex, which are key determinants of a PROTAC's degradation efficiency.[14][17] The length, composition, and attachment point of the linker can significantly influence the potency (DC50) and maximal degradation (Dmax) of the resulting PROTAC.[17]

Quantitative Data for PROTACs Utilizing VHL-Based Conjugates

The efficacy of a PROTAC is assessed by its ability to induce the degradation of the target protein. This is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[18][19] The following tables summarize representative quantitative data for PROTACs that utilize VHL-based E3 ligase ligand-linker conjugates.

Table 1: In Vitro Degradation Profile of a Representative VHL-Based PROTAC (e.g., MZ1)

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time Point (h) |

| HEK293 | BRD4 | ~15 | >90 | 24 |

| HeLa | BRD4 | ~20 | >90 | 24 |

| MV4;11 | BRD4 | ~5 | >95 | 18 |

Table 2: Ternary Complex Formation and Binding Affinities

| Component 1 | Component 2 | PROTAC | Binding Affinity (Kd) | Assay |

| VHL | PROTAC (MZ1) | MZ1 | 29 nM | SPR[20][21] |

| BRD4(BD2) | PROTAC (MZ1) | MZ1 | 1 nM | SPR[20][21] |

| VHL | BRD4(BD2) | MZ1 | Cooperative (α > 1) | ITC[20][21] |

Signaling Pathways and Experimental Workflows

The PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the key steps in the PROTAC-mediated degradation of a target protein via the recruitment of the VHL E3 ligase.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Characterization

The following diagram outlines a typical experimental workflow for the characterization of a novel PROTAC.

Caption: Experimental workflow for PROTAC characterization.

Experimental Protocols

Western Blot for Determination of DC50 and Dmax

This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.[22]

Materials:

-

Cell culture reagents

-

PROTAC compound (e.g., MZ1) and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).

-

Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add RIPA buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration of all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[18][19]

In Vitro Pull-down Assay for Ternary Complex Formation

This protocol provides a method to assess the formation of the POI-PROTAC-E3 ligase ternary complex.[23]

Materials:

-

Purified recombinant His-tagged E3 ligase (e.g., VHL complex)

-

Purified recombinant target protein (POI)

-

PROTAC compound and vehicle control

-

Ni-NTA magnetic beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., wash buffer with 250 mM imidazole)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Bead Preparation: Resuspend the Ni-NTA magnetic beads and wash them with wash buffer.

-

E3 Ligase Immobilization: Incubate the washed beads with the His-tagged E3 ligase for 1 hour at 4°C with gentle rotation to immobilize the ligase.

-

Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove unbound E3 ligase.

-

Ternary Complex Formation: Resuspend the E3 ligase-bound beads in wash buffer. Add the target protein and the PROTAC (or vehicle control) at desired concentrations. Incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads and wash them extensively with wash buffer to remove unbound proteins.

-

Elution: Elute the protein complexes from the beads by adding elution buffer and incubating for 15-30 minutes.

-

Analysis by Western Blot: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against the target protein and the E3 ligase to confirm the presence of the ternary complex.

Conclusion and Future Directions

The E3 ligase ligand-linker conjugate is a cornerstone of PROTAC design, dictating the recruitment of the E3 ligase and profoundly influencing the efficacy of target protein degradation.[4] The VHL-based "Conjugate 106" exemplar discussed in this guide highlights the key principles of PROTAC technology. The continued discovery and characterization of novel E3 ligase ligands will undoubtedly expand the scope and applicability of targeted protein degradation, offering the potential to address a wider range of diseases.[1][3] Future research will likely focus on developing E3 ligase ligands with tissue-specific expression profiles to enhance the selectivity and safety of PROTAC therapeutics, as well as optimizing linker design to improve drug-like properties.

References

- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]

- 4. precisepeg.com [precisepeg.com]

- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. tandfonline.com [tandfonline.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 22. benchchem.com [benchchem.com]

- 23. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the E3 Ligase Ligand-Linker Conjugate EN106 and its PROTAC Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of any PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. This guide provides a detailed examination of EN106, a covalent ligand for the FEM1B E3 ligase, and its application in the development of PROTACs, with a focus on the BRD4-degrading PROTAC, NJH-1-106.

Core Components of the EN106-Based PROTAC System

The PROTAC technology based on EN106 involves three key components: the E3 ligase ligand (EN106), a linker, and a ligand for the protein of interest.

EN106: A Covalent FEM1B E3 Ligase Ligand

EN106 is a cysteine-reactive covalent ligand that specifically targets the FEM1B E3 ligase.[1] It forms a covalent bond with a cysteine residue (Cys186) in FEM1B, which is crucial for the recognition of its natural substrates.[1][2] This covalent engagement allows for potent and durable recruitment of the FEM1B E3 ligase complex. The chemical structure of EN106 features a chloroacetamide warhead responsible for its covalent reactivity.[1][3]

The Linker: Connecting the Functional Moieties

In the context of PROTACs, the linker is not merely a spacer but plays a critical role in the efficacy of the degrader. It influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5][6] The linker in NJH-1-106 is a flexible polyethylene (B3416737) glycol (PEG)-based chain, which provides the necessary length and geometry to facilitate the productive interaction between BRD4 and FEM1B.[4]

JQ1: The BRD4-Targeting Ligand

JQ1 is a well-characterized small molecule inhibitor that binds to the bromodomains of the BET (Bromodomain and Extra-Terminal) family of proteins, including BRD4.[7][8][9] By incorporating JQ1 as the "warhead," the PROTAC NJH-1-106 can specifically target BRD4 for degradation.

Structure of the E3 Ligase Ligand-Linker Conjugate: NJH-1-106

NJH-1-106 is a PROTAC that conjugates the FEM1B ligand EN106 to the BRD4 ligand JQ1 via a PEG linker. This design allows for the recruitment of the FEM1B E3 ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.

Quantitative Data Summary

The following tables summarize the key quantitative data for the components and the final PROTAC conjugate.

| Compound | Target | Assay | Value | Reference |

| EN106 | FEM1B | Fluorescence Polarization (IC50) | 2.2 µM | [1][3] |

| NJH-2-030 (EN106 derivative) | FEM1B | Fluorescence Polarization (IC50) | 0.67 µM | [1][3] |

| (+)-JQ1 | BRD4 (BD1) | Isothermal Titration Calorimetry (Kd) | ~50 nM | [7] |

| (+)-JQ1 | BRD4 (BD2) | Isothermal Titration Calorimetry (Kd) | ~90 nM | [7] |

| (+)-JQ1 | BRD4 (BD1) | ALPHA-screen (IC50) | 77 nM | [7] |

| (+)-JQ1 | BRD4 (BD2) | ALPHA-screen (IC50) | 33 nM | [7] |

Table 1: Binding Affinities of Individual Components

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |

| NJH-1-106 | BRD4 | HEK293T | 250 nM | 94% | [10] |

Table 2: Degradation Efficacy of NJH-1-106

Signaling Pathway and Mechanism of Action

FEM1B is a substrate recognition component of the Cullin 2-RING E3 ubiquitin ligase (CRL2) complex.[11] This complex is responsible for marking specific proteins for degradation by the proteasome. The EN106-based PROTAC, NJH-1-106, hijacks this natural cellular process.

Caption: Mechanism of action for the EN106-based PROTAC NJH-1-106.

Experimental Protocols

Synthesis of EN106

A detailed, step-by-step synthesis protocol for EN106 is proprietary and not fully disclosed in the public literature. However, the general approach involves the synthesis of the core benzodioxane scaffold followed by the introduction of the chloroacetamide functional group. The synthesis of a similar alkyne-functionalized derivative, NJH-2-030, has been described and involves:

-

Boc-protection of a starting benzoxazine.

-

Reduction of a nitro group to an aniline (B41778).

-

Alkylation of the aniline with acrylonitrile.

Synthesis of NJH-1-106 PROTAC

The synthesis of NJH-1-106 involves the conjugation of EN106 to JQ1 via a linker. A representative synthetic workflow is depicted below.

Caption: General synthetic workflow for an EN106-based PROTAC.

Fluorescence Polarization (FP) Assay for FEM1B Binding

This assay is used to determine the binding affinity of ligands to FEM1B.

-

Reagents: Recombinant FEM1B protein, a fluorescently labeled tracer peptide (e.g., TAMRA-conjugated FNIP1 degron), assay buffer, and the test compound (e.g., EN106).

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, incubate recombinant FEM1B with the test compound or DMSO vehicle control. c. Add the fluorescently labeled tracer peptide to all wells. d. Incubate to allow binding to reach equilibrium. e. Measure fluorescence polarization using a suitable plate reader.

-

Data Analysis: The decrease in fluorescence polarization with increasing compound concentration is used to calculate the IC50 value.[1][3]

Western Blot for BRD4 Degradation

This method is used to quantify the degradation of the target protein.

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T) and treat with varying concentrations of the PROTAC (e.g., NJH-1-106) for a specified time.

-

Cell Lysis: Harvest cells and lyse to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH). c. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize protein bands using a chemiluminescent substrate.

-

Quantification: Densitometry is used to quantify band intensities, and the level of protein degradation is calculated relative to the loading control and vehicle-treated cells.

Cell Viability Assay

This assay assesses the cytotoxic effects of the PROTAC.

-

Cell Seeding: Seed cells in a 96-well plate.

-

Compound Treatment: Treat cells with a range of concentrations of the PROTAC.

-

Incubation: Incubate for a specified period (e.g., 72 hours).

-

Viability Measurement: Use a reagent such as CellTiter-Glo® to measure ATP levels, which correlate with cell viability.

-

Data Analysis: Plot cell viability against compound concentration to determine the IC50 value.

Logical Relationships and Experimental Design

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. explorationpub.com [explorationpub.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

E3 Ligase Ligand-linker Conjugate 106 discovery and development